![molecular formula C8H10N2O5 B15162137 4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol CAS No. 159216-68-9](/img/structure/B15162137.png)
4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol is a chemical compound with the molecular formula C8H10N2O5 It is known for its unique structure, which includes an amino group, a hydroxyl group, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol typically involves the nitration of a precursor compound followed by a series of reduction and substitution reactions. One common method involves the nitration of 4-[(1R)-2-Amino-1-hydroxyethyl]benzene-1,2-diol using nitric acid under controlled conditions to introduce the nitro group at the 5-position of the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the nitro group.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(1R)-2-Amino-1-hydroxyethyl]benzene-1,2-diol: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-[(1R)-2-Amino-1-hydroxyethyl]-3-nitrobenzene-1,2-diol: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
Uniqueness
4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
159216-68-9 |
|---|---|
Molekularformel |
C8H10N2O5 |
Molekulargewicht |
214.18 g/mol |
IUPAC-Name |
4-[(1R)-2-amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol |
InChI |
InChI=1S/C8H10N2O5/c9-3-8(13)4-1-6(11)7(12)2-5(4)10(14)15/h1-2,8,11-13H,3,9H2/t8-/m0/s1 |
InChI-Schlüssel |
PUHLVDZPLRDOBQ-QMMMGPOBSA-N |
Isomerische SMILES |
C1=C(C(=CC(=C1O)O)[N+](=O)[O-])[C@H](CN)O |
Kanonische SMILES |
C1=C(C(=CC(=C1O)O)[N+](=O)[O-])C(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-N-[3-(Triethoxysilyl)propyl]hexan-2-imine](/img/structure/B15162061.png)
![(2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol](/img/structure/B15162068.png)
![Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane](/img/structure/B15162075.png)
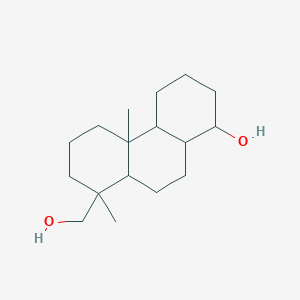
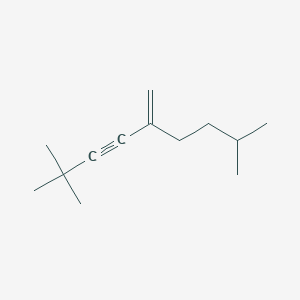
![4-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethylamino]-4-oxobutanoic acid](/img/structure/B15162101.png)
![Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate](/img/structure/B15162111.png)

![N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B15162122.png)

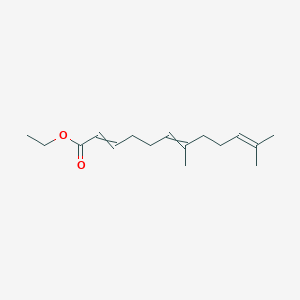
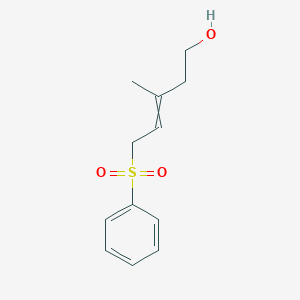
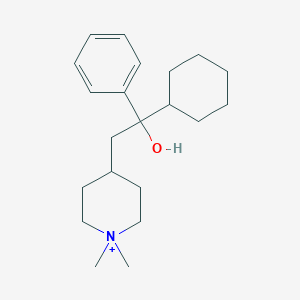
![[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone)](/img/structure/B15162162.png)
